2-chloro-N-(3,5-dichlorophenyl)acetamide 2-chloro-N-(3,5-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 33560-48-4
VCID: VC2486550
InChI: InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13)
SMILES: C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl
Molecular Formula: C8H6Cl3NO
Molecular Weight: 238.5 g/mol

2-chloro-N-(3,5-dichlorophenyl)acetamide

CAS No.: 33560-48-4

Cat. No.: VC2486550

Molecular Formula: C8H6Cl3NO

Molecular Weight: 238.5 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(3,5-dichlorophenyl)acetamide - 33560-48-4

Specification

CAS No. 33560-48-4
Molecular Formula C8H6Cl3NO
Molecular Weight 238.5 g/mol
IUPAC Name 2-chloro-N-(3,5-dichlorophenyl)acetamide
Standard InChI InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13)
Standard InChI Key ZRTPLHDJASYNPE-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

2-chloro-N-(3,5-dichlorophenyl)acetamide, also referred to as N1-(3,5-dichlorophenyl)-2-chloroacetamide in some chemical nomenclature systems, is an organic compound characterized by a chloroacetamide group attached to a dichlorophenyl moiety. The compound possesses a unique chemical structure with three chlorine atoms strategically positioned within the molecule. The molecular structure features a phenyl ring with chlorine atoms at the 3 and 5 positions, connected to a nitrogen atom that forms part of an acetamide group, with an additional chlorine atom attached to the terminal carbon of the acetamide chain .

The compound is registered with the Chemical Abstracts Service (CAS) registry number 33560-48-4, providing a unique identifier for this specific chemical entity in scientific databases and literature . The molecular formula is C8H6Cl3NO, indicating the presence of eight carbon atoms, six hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom in its structure . These structural characteristics contribute to the compound's distinctive chemical behavior and reactivity patterns.

Structural Formula and Representation

The structural formula of 2-chloro-N-(3,5-dichlorophenyl)acetamide depicts the specific arrangement of atoms and bonds within the molecule. The central structural feature is the amide linkage (-NHCO-) that connects the 3,5-dichlorophenyl group to the chloroacetyl moiety. This arrangement creates a planar amide region due to resonance stabilization, which influences the compound's molecular conformation and intermolecular interactions in crystalline states.

Physicochemical Properties

2-chloro-N-(3,5-dichlorophenyl)acetamide possesses a set of distinctive physicochemical properties that determine its behavior in various environments and applications. These properties are crucial for understanding its stability, reactivity, and potential uses in research and industrial contexts.

Physical Properties

The compound exhibits defined physical characteristics that have been experimentally determined and documented in chemical databases. Table 1 presents a comprehensive overview of the key physical properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide.

Table 1: Physical Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide

PropertyValueNotes
Molecular Weight238.49800 g/molCalculated from molecular formula C8H6Cl3NO
Physical StateSolidAt standard temperature and pressure
Melting Point140-142°CExperimentally determined range
Boiling Point387°CAt 760 mmHg pressure
Density1.511 g/cm³At standard temperature
Flash Point187.8°CRelated to thermal safety
Index of Refraction1.616Optical property

These physical properties provide essential information for handling, storage, and processing of the compound in laboratory and industrial settings. The relatively high melting and boiling points indicate significant intermolecular forces, likely attributed to the presence of the amide group and multiple chlorine atoms that can participate in hydrogen bonding and dipole-dipole interactions .

Chemical Properties and Reactivity

The reactivity of 2-chloro-N-(3,5-dichlorophenyl)acetamide is primarily influenced by the functional groups present in its structure. The compound contains several reactive sites:

  • The amide linkage (-NHCO-) can undergo hydrolysis under acidic or basic conditions, leading to the formation of 3,5-dichloroaniline and chloroacetic acid.

  • The chlorine atom attached to the acetyl group (chloromethyl position) is particularly reactive toward nucleophilic substitution reactions, making this position a key site for chemical modifications.

  • The chlorine atoms on the phenyl ring (positions 3 and 5) are less reactive than the chloromethyl group but can still participate in aromatic substitution reactions under appropriate conditions.

These reactive characteristics make the compound potentially useful as an intermediate in organic synthesis and in the development of more complex molecular structures.

Partition Properties and Bioavailability Indicators

The compound's interaction with biological systems and environmental media can be predicted based on its partition properties. Table 2 summarizes these important parameters.

Table 2: Partition Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide

PropertyValueSignificance
LogP3.24370Indicates moderate lipophilicity and potential for bioaccumulation
Polar Surface Area (PSA)29.10000Relatively low value suggests potential for membrane permeability
Exact Mass236.95100Important for mass spectrometric identification

The LogP value of 3.24370 indicates that the compound has moderate lipophilicity, suggesting a potential for bioaccumulation in fatty tissues if exposed to biological systems . The relatively low polar surface area (PSA) value of 29.10000 suggests that the compound might exhibit some degree of membrane permeability, which could be relevant for its potential interactions with biological systems or environmental matrices .

Structural Comparisons with Related Compounds

The structural features of 2-chloro-N-(3,5-dichlorophenyl)acetamide can be compared with related chloroacetamide derivatives to understand structure-property relationships and potential functional implications.

Comparison with Isomeric Structures

The positioning of chlorine atoms on the phenyl ring significantly influences the physical, chemical, and potentially biological properties of these compounds. For instance, 2-chloro-N-(3,4-dichlorophenyl)acetamide, which differs only in the position of one chlorine atom (3,4 versus 3,5 substitution), would likely exhibit different crystalline structures, solubility profiles, and possibly different biological activities due to altered electronic distribution and steric effects.

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